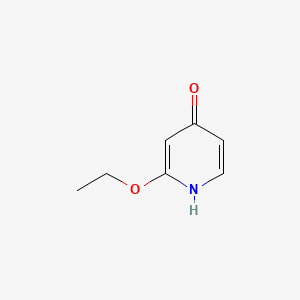

2-Ethoxypyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-5-6(9)3-4-8-7/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKUHBGYFVZGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717520 | |

| Record name | 2-Ethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102074-26-0 | |

| Record name | 2-Ethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways Involving 2 Ethoxypyridin 4 Ol

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution compared to benzene. However, the presence of electron-donating groups can significantly activate the ring towards such reactions.

In 2-Ethoxypyridin-4-ol, both the ethoxy and hydroxyl groups are activating substituents that direct incoming electrophiles to the ortho and para positions. The ethoxy group at C2 directs towards C3 and C5, while the hydroxyl group at C4 directs towards C3 and C5. This overlap in directing effects strongly activates the C3 and C5 positions for electrophilic attack. The nitrogen atom in the pyridine ring is a deactivating group, but its influence is overcome by the strong activating nature of the oxygen-containing substituents.

A pertinent analogue is the nitration of 2,4-dihydroxypyridine, which readily undergoes reaction with nitric acid to yield 2,4-dihydroxy-3-nitropyridine google.comgoogle.com. This suggests that the 3-position of this compound would be highly susceptible to electrophilic substitution.

The mechanism of electrophilic aromatic substitution on this compound would proceed via the formation of a resonance-stabilized cationic intermediate (a sigma complex). The attack of an electrophile (E+) at the C3 or C5 position allows for the positive charge to be delocalized onto the oxygen atoms of the ethoxy and hydroxyl groups, as well as the nitrogen atom of the ring, leading to a more stable intermediate compared to attack at other positions.

For instance, in the case of nitration using a mixture of nitric and sulfuric acids, the nitronium ion (NO₂⁺) would be the active electrophile masterorganicchemistry.com. The reaction would proceed as follows:

Generation of the nitronium ion from nitric acid and sulfuric acid.

Nucleophilic attack of the electron-rich pyridine ring (at C3 or C5) on the nitronium ion, forming a sigma complex.

Deprotonation of the sigma complex by a weak base (such as water or bisulfate ion) to restore aromaticity and yield the nitrated product.

Nucleophilic Reactivity of the Pyridinol Moiety

The 4-hydroxyl group of this compound allows the molecule to exist in tautomeric equilibrium with its corresponding pyridone form, 2-ethoxy-1H-pyridin-4-one. This tautomerism is crucial in determining the nucleophilic reactivity of the molecule. The pyridinol form can undergo O-alkylation, while the pyridone form can undergo N-alkylation tandfonline.comtcsedsystem.edutandfonline.comresearchgate.netselcuk.edu.tr.

The outcome of alkylation reactions often depends on the reaction conditions. For instance, in the alkylation of hydroxypyridines with epoxides, the use of a mixed catalyst system (CdI₂/BF₃·OEt₂) has been shown to favor the formation of pyridone derivatives (N-alkylation) from 2- and 4-hydroxypyridines tandfonline.com. In contrast, 3-hydroxypyridine tends to yield O-alkylation products under similar conditions tandfonline.com. This suggests that under these conditions, this compound would likely undergo N-alkylation.

The choice of solvent and base can also influence the selectivity. Reactions in polar, aprotic solvents like DMF or DMSO often favor N-alkylation, while reactions in nonpolar solvents might favor O-alkylation.

Intramolecular and Intermolecular Catalysis in Pyridine Chemistry

Substituted pyridines are widely recognized for their catalytic activity in a range of organic transformations, acting as nucleophilic catalysts or bases mdpi.commdpi.comencyclopedia.pubrsc.org. The presence of the basic nitrogen atom and the hydroxyl group in this compound suggests its potential to participate in both intramolecular and intermolecular catalysis.

In an intermolecular context, this compound could catalyze reactions such as acylation or silylation of alcohols by activating the acylating or silylating agent through nucleophilic attack by the pyridine nitrogen.

Intramolecular catalysis could be envisaged in derivatives of this compound where a reactive functional group is suitably positioned. For example, if a side chain containing an ester group were attached at a position that allows for spatial proximity to the pyridine nitrogen, the nitrogen could act as an intramolecular general base to facilitate hydrolysis of the ester.

Ring Transformations and Rearrangements of Pyridine Scaffolds

The pyridine ring is generally stable, but under certain conditions, it can undergo ring-opening, rearrangement, or ring-expansion reactions. These transformations often require significant energy input or the presence of specific functional groups that facilitate such changes.

While there is no direct evidence in the reviewed literature for ring transformations of this compound, related pyridine derivatives have been shown to undergo such reactions. For example, some substituted pyridines can be synthesized via the ring expansion of 2-allyl-2H-azirines organic-chemistry.orgacs.org or through rhodium carbenoid-induced ring expansion of isoxazoles nih.gov. Additionally, rearrangements of substituted pyridine N-oxides with acetic anhydride are known transformations acs.org. The dearomatization of pyridines can also lead to subsequent rearrangement and functionalization acs.orgnih.gov.

The presence of the ethoxy and hydroxyl groups in this compound might influence its susceptibility to such transformations, but specific pathways have not been elucidated. It is conceivable that under high-energy conditions, such as pyrolysis or photolysis, or in the presence of strong reagents, ring-opening or rearrangement could occur.

Advanced Spectroscopic Characterization Methodologies for 2 Ethoxypyridin 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, including 2-Ethoxypyridin-4-ol. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to gain a comprehensive understanding of the molecular structure. ekb.eg

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign proton and carbon signals and to establish connectivity within the molecule, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would reveal the coupling between the methylene (B1212753) and methyl protons of the ethoxy group, as well as couplings between adjacent protons on the pyridine (B92270) ring. This helps in piecing together the fragments of the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For this compound, this would definitively link the proton signals of the ethoxy group and the pyridine ring to their corresponding carbon atoms.

Fictional Representative NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H3 | 6.2 | 108.0 | C2, C4, C5 |

| H5 | 7.8 | 140.0 | C3, C4, C6 |

| H6 | 8.1 | 150.0 | C2, C4, C5 |

| -OCH₂CH₃ | 4.1 (q) | 64.0 | C2, -OCH₂C H₃ |

| -OCH₂CH₃ | 1.4 (t) | 14.5 | C2, -OC H₂CH₃ |

| OH | 12.5 (br s) | - | C3, C4, C5 |

| C2 | - | 165.0 | - |

| C4 | - | 175.0 | - |

Solid-State NMR Applications

Solid-State NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. This technique is particularly useful for studying crystalline forms, polymorphism, and intermolecular interactions like hydrogen bonding. rsc.org For derivatives, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy has been used to analyze pseudorotaxane formation in alkylpyridinium derivatives, confirming the structure in the solid state by observing the absence of signals corresponding to the free form of a component. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. ekb.egscienceopen.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). libretexts.org This precision allows for the unambiguous determination of the elemental formula of this compound (C₇H₉NO₂), distinguishing it from other compounds with the same nominal mass. For example, HRMS data for related pyridyl derivatives has been used to confirm their calculated molecular formulas. scienceopen.comresearchgate.netplos.org

Fictional HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 140.0706 | 140.0708 | C₇H₁₀NO₂ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.gov The analysis of these fragmentation patterns provides detailed structural information. lifesciencesite.comnih.gov

For this compound, the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) would be expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for related structures include:

Loss of ethylene (B1197577): A retro-Diels-Alder type reaction could lead to the loss of ethylene (C₂H₄) from the ethoxy group, resulting in a prominent fragment ion.

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen of the ethoxy group is a common fragmentation pathway for ethers. miamioh.edu

Loss of water: Dehydration from the molecular ion can occur, especially in compounds with hydroxyl groups. vaia.comdocbrown.info

Ring cleavage: The pyridine ring itself can fragment, leading to a series of characteristic ions. lifesciencesite.com

Fictional Representative Fragmentation Data for this compound from MS/MS:

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss |

| 140 | 112 | C₂H₄ (ethylene) |

| 140 | 95 | C₂H₅O (ethoxy radical) |

| 140 | 122 | H₂O (water) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study conformational isomers. researchgate.netnist.govresearchgate.net

FT-IR Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. biomaterial.com.br The resulting spectrum is a unique fingerprint of the molecule. specac.com For this compound, characteristic absorption bands would be expected for the O-H, C-H, C=C, C=N, and C-O bonds.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule. mdpi.com

Fictional Representative Vibrational Spectroscopy Data for this compound:

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| O-H | 3400-3200 (broad) | 3400-3200 (weak) | Stretching |

| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (aliphatic) | 2980-2850 | 2980-2850 | Stretching |

| C=C, C=N (ring) | 1650-1500 | 1650-1500 | Stretching |

| C-O (ether) | 1260-1000 | 1260-1000 | Stretching |

The broadness of the O-H stretching band in the FT-IR spectrum would be indicative of hydrogen bonding, a key intermolecular interaction in this compound. Conformational studies could be performed by analyzing changes in the vibrational spectra under different conditions, such as temperature or solvent polarity.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. libretexts.orgazooptics.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. libretexts.orgshu.ac.uk

In organic molecules like this compound and its derivatives, the most common electronic transitions involve the excitation of non-bonding (n) and π electrons to antibonding π* orbitals (n → π* and π → π* transitions). shu.ac.ukuzh.ch These transitions are characteristic of unsaturated systems and heteroatoms with lone pairs of electrons. shu.ac.uk

π → π Transitions:* These transitions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in molecules containing double or triple bonds and aromatic systems. uzh.ch These transitions are generally strong, resulting in high molar absorptivity values (ε). shu.ac.uk For conjugated systems, where multiple π bonds are linked, the energy gap between the π and π* orbitals decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). libretexts.org

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pair of an oxygen or nitrogen atom) to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are typically weaker (lower molar absorptivity) and occur at longer wavelengths because less energy is required for the excitation. shu.ac.ukuzh.ch

Table 1: Typical Electronic Transitions in Pyridine Derivatives

| Transition Type | Description | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200 - 400 | High |

X-ray Diffraction Techniques for Single Crystal Structural Determination

The process involves irradiating a single crystal with a beam of X-rays. drawellanalytical.com The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of spots. pdx.edu The positions and intensities of these diffraction spots are used to calculate an electron density map of the crystal, from which the atomic positions can be determined. drawellanalytical.com

For this compound, a single crystal X-ray diffraction study would reveal:

The precise geometry of the pyridine ring and the ethoxy and hydroxyl substituents.

The planarity of the pyridine ring.

The presence and nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. These interactions are crucial in determining the crystal packing. bohrium.com

The crystal system (e.g., monoclinic, triclinic) and space group, which describe the symmetry of the crystal lattice. bohrium.commdpi.com

While a specific crystal structure for this compound is not available in the provided search results, numerous studies on related pyridine and pyridin-4-ol derivatives have successfully employed this technique. chim.itbeilstein-journals.orgacs.orgmdpi.com For example, the crystal structure analysis of pyridine-3,4-diol (B75182) derivatives showed the coexistence of the diol and its pyridin-4-one tautomer in the solid state. beilstein-journals.org Similarly, studies on other heterocyclic compounds like 2-pyrazoline-4-ols have detailed their crystal structures and intermolecular hydrogen bonding networks. bohrium.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 10.2, c = 7.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95, γ = 90 |

| Z | The number of molecules in the unit cell. | 4 |

Computational and Theoretical Investigations of 2 Ethoxypyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and energetic landscape of molecules. For 2-Ethoxypyridin-4-ol, these methods are crucial for understanding its intrinsic properties.

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Molecular Geometry

Density Functional Theory (DFT) is a widely utilized computational method for determining the ground-state electronic structure, molecular geometry, and stability of chemical compounds nbu.edu.sainformaticsjournals.co.inmdpi.comresearchgate.net. DFT calculations, often employing functionals like B3LYP, allow researchers to optimize molecular geometries by finding the lowest energy conformation nbu.edu.sainformaticsjournals.co.inmdpi.com. This process involves calculating parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure nbu.edu.sainformaticsjournals.co.inresearchgate.net.

The stability of a molecule is often assessed through its electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – the HOMO-LUMO gap nbu.edu.sainformaticsjournals.co.inmdpi.com. A smaller HOMO-LUMO gap generally indicates a more stable system with a greater tendency to undergo chemical reactions due to easier electron delocalization nbu.edu.samdpi.com. For example, studies on related benzothiazole (B30560) derivatives showed HOMO-LUMO gaps ranging from 3.95 to 4.70 eV, with lower values correlating to less stable structures nbu.edu.sa. Global reactivity descriptors, such as chemical hardness, also provide insights into stability; a higher chemical hardness suggests a more stable molecule resistant to changes in electron distribution informaticsjournals.co.inmdpi.com.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the electronic excited states of molecules ohio-state.educhemrxiv.orgrsc.org. This method is instrumental in understanding a molecule's photophysical behavior, including its absorption and emission spectra ohio-state.edursc.org. TD-DFT calculations can predict vertical excitation energies, providing information about how the molecule absorbs light and transitions to excited electronic states ohio-state.educhemrxiv.org.

The accuracy of TD-DFT in predicting excitation energies is generally good, often within 0.3 eV for many organic molecules, making it a cost-effective tool for electronic spectroscopy ohio-state.educhemrxiv.org. However, it is important to note potential limitations, particularly in describing states with significant charge-transfer character, where it might underestimate excitation energies chemrxiv.org. Analyzing transition densities and charge-transfer distances can help diagnose such issues chemrxiv.org.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves exploring the different spatial arrangements (conformations) a molecule can adopt and determining their relative energies unicamp.brresearchgate.netrsc.orgresearchgate.netarxiv.org. This is typically achieved by mapping out the Potential Energy Surfaces (PES) as a function of key dihedral angles unicamp.brresearchgate.netrsc.orgresearchgate.netarxiv.org. The minima on the PES correspond to stable conformers, while saddle points represent transition states between them unicamp.brrsc.org.

Analyzing PESs helps identify the most stable conformation and understand the energy barriers for interconversion between different conformers unicamp.brresearchgate.netrsc.orgresearchgate.netarxiv.org. For instance, studies on related molecules have shown that conformational preferences are influenced by various factors, including steric hindrance and electronic effects researchgate.netarxiv.org. Techniques like Principal Component Analysis (PCA) can aid in analyzing complex PESs and identifying regions of minimum energy unicamp.br.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a larger biological target, such as a protein openaccessjournals.comnih.govnih.govmdpi.comhubspotusercontent-na1.net. These methods are vital in drug discovery for understanding how a compound might bind to its intended target.

Ligand-Target Interaction Prediction and Binding Site Analysis

Molecular docking predicts the preferred orientation and conformation of a ligand within the binding site of a target macromolecule openaccessjournals.comnih.govnih.govhubspotusercontent-na1.net. This process involves scoring various poses based on predicted interaction energies to identify likely binding modes openaccessjournals.comnih.govnih.govhubspotusercontent-na1.net. Binding site analysis focuses on identifying specific amino acid residues within the target that interact with the ligand, such as through hydrogen bonds, hydrophobic interactions, or electrostatic forces nih.govnih.govmdpi.com.

Tools like AutoDock Vina and PyMOL are commonly used for docking and visualizing these interactions, allowing researchers to analyze the geometry and nature of protein-ligand complexes nih.govnih.gov. Understanding these interactions is crucial for predicting how a ligand will bind and for identifying key residues that contribute to binding affinity and selectivity openaccessjournals.comnih.govnih.govmdpi.com.

Binding Affinity and Selectivity Modeling

Binding affinity modeling aims to quantify the strength of the interaction between a ligand and its target, often expressed as a binding free energy or dissociation constant (Kd) openaccessjournals.commdpi.combiorxiv.orgtainstruments.com. Molecular docking software typically provides scoring functions that estimate binding affinity, although these are often approximations openaccessjournals.comhubspotusercontent-na1.netmdpi.combiorxiv.org. More advanced methods, including molecular dynamics simulations and quantum chemistry calculations, can provide more accurate binding affinity predictions mdpi.combiorxiv.org.

Selectivity modeling focuses on predicting a ligand's preference for one target over others, especially when targets are part of a protein family mdpi.comtainstruments.comnih.gov. Achieving high selectivity is critical for minimizing off-target effects and improving drug efficacy mdpi.comtainstruments.comnih.gov. Computational approaches can help identify structural modifications that enhance selectivity by optimizing interactions with the desired target while minimizing interactions with off-targets mdpi.comtainstruments.com. For example, analyzing differences in binding pocket characteristics or kinetic parameters like dissociation rates can reveal sources of selectivity nih.gov.

Compound Name List

this compound

Molecular Dynamics Simulations for Conformational Flexibility and Stability in Biological Systems

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for each atom, MD simulations can reveal how molecules move, flex, and interact over time. In the context of biological systems, MD simulations are crucial for understanding a molecule's conformational flexibility, its stability within a biological environment (e.g., in the presence of water or proteins), and how these properties influence its function or interactions.

While MD simulations provide invaluable insights into conformational dynamics and stability, specific simulation data, such as RMSD or RMSF plots, and detailed findings for this compound in biological contexts were not available in the reviewed literature.

Reactivity and Global Reactivity Descriptors

Understanding the reactivity of a chemical compound is fundamental to predicting its behavior in chemical reactions. Computational chemistry offers several tools to analyze reactivity, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Fukui functions. These methods help identify potential reaction sites and predict the molecule's propensity to act as either an electron donor or acceptor.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, posits that the most important interactions in chemical reactions occur between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species imperial.ac.ukwikipedia.orglibretexts.orgresearchgate.net. The HOMO represents the region of highest electron density and is associated with nucleophilic or electron-donating character, while the LUMO represents the region with the lowest electron density and is associated with electrophilic or electron-accepting character libretexts.orgresearchgate.net.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key descriptor of a molecule's reactivity and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required for electron excitation or transfer. Conversely, a larger gap suggests greater stability and lower reactivity. FMO analysis can also predict the stereochemical outcome of reactions and whether they are thermally or photochemically allowed imperial.ac.uk.

Specific HOMO and LUMO energy values, energy gaps, and detailed FMO analyses for this compound were not found in the provided search results.

Molecular Electrostatic Potential (MEP) Mapping and Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that displays the distribution of electron density around a molecule, highlighting regions that are electron-rich (nucleophilic sites, typically shown in red/yellow) and electron-poor (electrophilic sites, typically shown in blue) researchgate.netresearchgate.netscielo.org.mxsemanticscholar.orgchemrxiv.org. The MEP surface is calculated based on the molecule's electron density distribution and provides a visual representation of the electrostatic potential experienced by a positive point charge approaching the molecule.

MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. Regions with negative electrostatic potential (electron-rich) are likely to be attacked by electrophiles, while regions with positive electrostatic potential (electron-poor) are susceptible to nucleophilic attack researchgate.netresearchgate.netchemrxiv.org. For pyridine (B92270) derivatives, electronegative atoms like oxygen and nitrogen often exhibit negative MEP regions, making them potential nucleophilic sites, while hydrogen atoms or electron-deficient carbons might show positive MEP regions, indicating potential electrophilic sites.

While MEP analysis is a standard tool for predicting reactive sites, specific MEP maps and quantitative data for this compound were not detailed in the retrieved search results.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from density functional theory (DFT) that provide a more precise indication of where nucleophilic or electrophilic attacks are most likely to occur within a molecule. They are defined based on the change in electron density upon addition or removal of an electron.

Nucleophilic Fukui Function (): This function describes the electron density change upon addition of an electron, indicating sites most susceptible to electrophilic attack. It is approximately related to the square of the HOMO's electron density.

Electrophilic Fukui Function (): This function describes the electron density change upon removal of an electron, indicating sites most susceptible to nucleophilic attack. It is approximately related to the square of the LUMO's electron density faccts.demdpi.comchemrxiv.org.

Other local reactivity descriptors, such as the dual descriptor, can also be used to provide a more nuanced understanding of reactivity researchgate.netscm.com. These functions are typically visualized as electron density isosurfaces, highlighting specific atoms or regions within the molecule.

Detailed computational data, including specific values for Fukui functions ( and ) or local reactivity descriptors for this compound, were not available in the examined literature.

Intermolecular Interactions and Non-Covalent Interactions (NCI)

Intermolecular interactions, including non-covalent interactions (NCIs), play a critical role in determining the physical properties of molecules, their self-assembly, and their interactions with other molecules, such as in biological systems or crystal packing. These interactions include hydrogen bonding, van der Waals forces, and π-π stacking.

Hydrogen Bonding Analysis

Hydrogen bonding is a specific type of non-covalent interaction involving a hydrogen atom bonded to a highly electronegative atom (like O, N, or F) and an adjacent electronegative atom with a lone pair of electrons. These interactions are crucial for the structure and function of many biological molecules and influence the solid-state properties of compounds.

Computational methods can analyze hydrogen bonding by identifying potential donor (H bonded to electronegative atom) and acceptor (electronegative atom with lone pair) atoms, calculating bond distances and angles, and quantifying the strength of these interactions. Techniques like Non-Covalent Interaction (NCI) analysis, which visualizes interactions based on the reduced density gradient, can also highlight hydrogen bonds and other weak interactions nciatlas.orgjussieu.frrsc.org. For instance, a study on a related compound, 2-amino-4-ethoxypyridine, reported intermolecular N—H⋯N hydrogen bonds contributing to its crystal packing nih.gov.

Specific quantitative data or detailed analyses of hydrogen bonding patterns for this compound were not found in the provided search results.

π-Stacking Interactions

π-Stacking interactions refer to the attractive, non-covalent interactions between aromatic rings, arising from the overlap of their π-electron systems. These interactions are fundamental in supramolecular chemistry, materials science, and molecular recognition, influencing the assembly and stability of molecular structures georgetown.edu. Computational studies often employ methods like density functional theory (DFT) and molecular docking to analyze the strength and geometry of π-stacking arrangements researchgate.netchemrxiv.orgcomporgchem.comchemrxiv.org. Research has shown that the nature of substituents on aromatic rings can significantly influence the strength and type of π-stacking interactions, with factors like Pauli repulsion and dispersion playing a key role chemrxiv.org. While specific π-stacking studies involving this compound were not found, its pyridine ring, being an aromatic system, is capable of participating in such interactions, which could be relevant in its self-assembly or interactions with other aromatic molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studiesuni-regensburg.de

QSAR and QSPR methodologies establish quantitative relationships between the chemical structure of molecules and their biological activities or physical properties, respectively. These methods utilize molecular descriptors, which are numerical representations of molecular structure and properties, to build predictive models. Common descriptors include topological, electronic, and quantum-chemical parameters imist.mabiolscigroup.usnih.govspu.edu.sy. Statistical techniques, such as linear regression, partial least squares (PLS), and genetic algorithms, are employed to develop models, which are then validated using metrics like R², Q²cv, and external test sets to ensure robustness and predictivity imist.mabiolscigroup.usnih.gov. Studies on various classes of compounds have demonstrated the utility of QSAR/QSPR in predicting antimicrobial, antiviral, and other biological activities biolscigroup.usnih.govjchemlett.comresearchgate.net. Although no specific QSAR or QSPR studies for this compound were identified in the provided literature, the principles of these methods could be applied to predict its potential activities or properties if a relevant dataset were available.

Computational Prediction of Spectroscopic Parametersmpg.de

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra, is a crucial aspect of computational chemistry. Quantum chemical methods, particularly DFT, are widely used to calculate molecular geometries, vibrational frequencies, and electronic transitions, which directly relate to spectroscopic signals mpg.deresearchgate.net. Recent advancements in machine learning (ML) have further accelerated these predictions, enabling faster and more efficient analysis of molecular spectra researchgate.netchemrxiv.orgarxiv.orgworktribe.com. For example, ML models have been developed to predict IR spectra with high accuracy by learning from DFT-calculated data researchgate.networktribe.com, and AI is being used to predict NMR parameters with near-quantum chemical accuracy arxiv.org. While direct computational predictions of the spectroscopic parameters for this compound were not found, the methodologies described in the literature, such as DFT calculations for vibrational frequencies or ML-based approaches for spectral prediction, could be applied to characterize its spectral properties.

Solvent Effects on Electronic and Spectroscopic Propertiesmpg.deuni-regensburg.de

Solvent molecules can significantly influence the electronic structure, reactivity, and spectroscopic properties of solutes through various interactions, including hydrogen bonding, dipole-dipole interactions, and dispersion forces. Computational methods, such as the Polarizable Continuum Model (PCM) coupled with time-dependent DFT (TD-DFT), are commonly employed to simulate these solvent effects researchgate.netscielo.org.coresearchgate.net. These studies help in understanding how changes in the solvent environment affect properties like excitation energies, dipole moments, and spectral shifts scielo.org.coresearchgate.net. For instance, research has shown that solvent polarity can alter the gap energy (HOMO-LUMO) and dipole moments of molecules scielo.org.co. Machine learning approaches are also being developed to model chemical processes in explicit solvents, providing insights into reaction rates and mechanisms nih.gov. Although specific investigations into the solvent effects on the electronic and spectroscopic properties of this compound were not identified, the general theoretical frameworks for studying solvent effects are well-established and could be applied to this compound.

Compound List:

this compound

1,2-Dioxetanedione

Isobutanol

t-Butanol

1,3,5-Trimethylbenzene

2-Ethoxypyridine

p-Nitroaniline

4-(Dimethyl)aminobenzonitrile

1-(5-(2-(dimethylamino)ethoxy)pyridin-3-yl)piperidin-4-ol

N,N-dimethyl-2-(pyridin-3-yloxy)ethan-1-amine

(E)-4-(2-(6-(2-(2-(2-(18)F-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methyl benzenamine ((18)F-AV-45)

Chalcone derivatives

Benzimidazole derivatives

Triazole derivatives

Indenol pyridinol derivatives

Sulfonamide derivatives

N-(2-ethoxypyridin-4-yl)-1,1-diphenylmethanimine

Structure Activity Relationship Sar Studies and Rational Design of 2 Ethoxypyridin 4 Ol Analogs

Systematic Structural Modifications at Pyridine (B92270) Positions

Modifications at different positions of the pyridine ring can profoundly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, hydrogen bonding capacity, and steric bulk, all of which are critical for target interaction and biological activity.

Impact of Alkoxy Group Variations at C-2

The ethoxy group at the C-2 position of 2-Ethoxypyridin-4-ol contributes to the molecule's lipophilicity and electronic character. Variations in this alkoxy substituent can be explored to fine-tune these properties. For instance, replacing the ethoxy group with other alkoxy chains (e.g., methoxy (B1213986), propoxy, isopropoxy) or even different ether functionalities can lead to significant changes in binding affinity and pharmacokinetic profiles. Studies on related pyridine derivatives have shown that alkoxy substituents can influence activity; for example, methoxy and ethoxy groups at certain positions have been observed to enhance potency in various biological contexts nih.govnih.gov. Conversely, steric bulk introduced by larger alkoxy groups might hinder binding to a target site.

Table 5.1.1: Illustrative Impact of C-2 Alkoxy Group Variations on Pyridine Derivative Activity

| Compound Analog (Hypothetical/Related) | C-2 Substituent | Reported Biological Activity Impact (General Trend) | Reference Context |

| 2-Methoxypyridin-4-ol | Methoxy | Potentially altered lipophilicity and electronic distribution; may influence binding. | General principle nih.govacs.orgresearchgate.net |

| 2-Propoxypyridin-4-ol | Propoxy | Increased lipophilicity; potential for altered steric fit. | General principle |

| 2-Isopropoxypyridin-4-ol | Isopropoxy | Increased lipophilicity and steric bulk. | General principle |

Influence of Hydroxyl Group Derivatization at C-4

The hydroxyl group at the C-4 position is a key functional group capable of participating in hydrogen bonding, which is often crucial for molecular recognition at biological targets. Derivatization of this hydroxyl group, such as through etherification, esterification, or replacement with other functionalities (e.g., amines, halogens), can significantly impact activity. Studies on various pyridine scaffolds have indicated that the presence and position of hydroxyl groups can enhance biological activity mdpi.comnih.govnih.gov. For example, modifying a hydroxyl group might alter hydrogen bonding patterns, change polarity, or introduce new interaction points. The specific nature of the derivatization will dictate the extent of these changes.

Table 5.1.2: Illustrative Impact of C-4 Hydroxyl Group Derivatization on Pyridine Derivative Activity

| Compound Analog (Hypothetical/Related) | C-4 Modification | Reported Biological Activity Impact (General Trend) | Reference Context |

| 2-Ethoxy-4-methoxypyridine | Etherification | Altered polarity and hydrogen bonding potential. | General principle mdpi.comnih.govnih.gov |

| 2-Ethoxy-4-acetoxypyridine | Esterification | Changed lipophilicity and potential prodrug strategy. | General principle |

| 2-Ethoxy-4-aminopyridine | Substitution | Introduction of a basic nitrogen atom; altered H-bonding. | General principle |

Role of Additional Substituents (e.g., Halogens, Aryl/Heteroaryl groups) on Biological Activity

Introducing substituents at other positions of the pyridine ring, such as C-3, C-5, or C-6, offers further avenues for SAR exploration. Halogen atoms (F, Cl, Br) are commonly incorporated to modulate lipophilicity, electronic properties, and metabolic stability. Aryl or heteroaryl groups can significantly expand the molecular surface area, introduce pi-pi stacking interactions, and provide additional hydrogen bonding or hydrophobic contacts.

Research on pyridine derivatives has demonstrated that substituents at various positions can critically influence activity. For instance, halogenation at the para-position of phenyl rings has been shown to increase anti-TB activity nih.gov. In other pyridine series, the presence of aryl or heteroaryl groups at specific positions has been linked to enhanced potency, such as a 2-pyridyl group at C-6 of a pyridine scaffold significantly increasing activity nih.gov. Similarly, modifications at the C-4 position of pyridine rings with alkoxy groups have been found to be essential for potency in certain contexts nih.gov. Conversely, bulky substituents can sometimes reduce activity by causing steric hindrance .

Biological Activity and Mechanistic Investigations of 2 Ethoxypyridin 4 Ol Derivatives

Antimicrobial Activity

Derivatives incorporating the 2-ethoxypyridin-4-ol structure have demonstrated notable antimicrobial properties, prompting investigations into their specific mechanisms of action.

Antibacterial Efficacy Against Bacterial Genera

Several studies have evaluated the antibacterial potential of compounds structurally related to this compound against key bacterial genera. Research indicates activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa nih.govnih.govuran.ua. For instance, certain Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide showed significant antibacterial activity against B. subtilis, S. aureus, P. aeruginosa, and E. coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg mL−1 nih.gov. Similarly, novel pyridothienopyrimidine derivatives exhibited potent activity against Gram-negative strains, with some compounds showing activity comparable to or exceeding that of amoxicillin (B794) nih.gov.

While direct evidence for this compound derivatives specifically targeting bacterial cell wall synthesis is not extensively detailed in the provided search results, the general class of heterocyclic compounds, including pyridine (B92270) derivatives, are often explored for such mechanisms. The disruption of peptidoglycan synthesis is a common target for antibacterial agents, and novel scaffolds are continuously investigated for their ability to interfere with this essential pathway nih.gov.

Research has identified specific enzyme targets that derivatives related to the this compound scaffold can inhibit. Pyridothienopyrimidine derivatives have demonstrated potent dual inhibition of Escherichia coli topoisomerase II (DNA gyrase and topoisomerase IV) nih.gov. Compounds 4a and 4b, for example, showed potent inhibition of DNA gyrase with IC50 values of 3.44 µM and 5.77 µM, respectively, and also inhibited topoisomerase IV with IC50 values of 14.46 µM and 14.89 µM nih.gov. These findings suggest that derivatives can interfere with essential bacterial enzymes involved in DNA replication and maintenance.

Some derivatives have shown effects indicative of membrane disruption. For instance, studies on certain diterpenoid compounds, which may share structural similarities or be investigated alongside heterocyclic compounds, have shown increased electrical conductivity in the supernatant and escalated nucleic acid leakage, suggesting damage to the bacterial cell membrane and cytoplasm pharmj.org.ua. This points towards a potential mechanism where these compounds compromise the integrity of the bacterial cell envelope.

Antifungal Properties

Derivatives incorporating pyridine scaffolds and related heterocyclic systems have also displayed significant antifungal activity. Studies on nicotinic acid benzylidene hydrazide derivatives showed activity comparable to standard drugs like fluconazole (B54011) against Candida albicans and Aspergillus niger nih.gov. Similarly, Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide exhibited high antifungal activity against C. albicans and C. glabrata species with MIC values of 12.5 μg mL−1 nih.gov. Research on 1,2,4-triazole (B32235) derivatives has also highlighted their antifungal potential, with some exhibiting significant activity against Candida albicans and Cryptococcus neoformans nih.gov.

Antivirulence Mechanisms

While direct antivirulence mechanisms for specific this compound derivatives are not explicitly detailed in the provided snippets, the broader field of antimicrobial research is increasingly focusing on antivirulence strategies. These strategies aim to disarm pathogens by targeting virulence factors rather than directly killing them, thereby reducing the pressure for resistance development imist.ma. For example, certain diterpenoids have demonstrated a notable suppressive impact on biofilm formation, motility, hemolytic activity, lipase (B570770) activity, and protease activity in bacteria like Aeromonas hydrophila, indicating potential antivirulence effects pharmj.org.ua. Such mechanisms are crucial for developing novel therapeutic approaches against resistant pathogens.

Antiviral Activity and Mechanism of Action (e.g., Inhibition of Viral Replication)

Limited information suggests a potential role for compounds containing the 2-ethoxypyridin moiety in antiviral applications. One study mentions N-[(2-ethoxypyridin...)] in the context of antiviral activity chemrxiv.org. However, specific derivatives directly studied for their antiviral efficacy, mechanisms of viral replication inhibition, or quantitative data such as IC50 or EC50 values for this compound or its direct derivatives were not found in the provided search results. Research on other heterocyclic compounds has demonstrated antiviral activities, with some derivatives showing efficacy against viruses like influenza and SARS-CoV-2, often through mechanisms like inhibiting viral entry or replication mdpi.comnih.govnih.govrsc.org.

Antioxidant and Anti-inflammatory Mechanisms

Information regarding the antioxidant and anti-inflammatory mechanisms of this compound or its direct derivatives is scarce within the provided search results.

Reactive Oxygen Species Scavenging

No specific studies detailing the reactive oxygen species (ROS) scavenging capabilities of this compound or its derivatives were identified. General research on other plant-derived compounds and synthetic molecules highlights that antioxidant activity is often linked to phenolic structures and their ability to neutralize free radicals, thereby reducing oxidative stress nih.govajol.infojyoungpharm.orgnih.govmdpi.comnih.govacademicjournals.orgnih.gov.

Modulation of Inflammatory Pathways

Similarly, direct evidence for the modulation of inflammatory pathways by this compound or its derivatives was not found. Studies on other compounds indicate that anti-inflammatory effects can be achieved through the inhibition of pro-inflammatory mediators, the modulation of signaling pathways such as NF-κB, or the reduction of inflammatory cytokines like TNF-α and IL-6 nih.govajol.infonih.govmdpi.comijpjournal.commdpi.comfrontiersin.org.

Anticancer and Cytotoxic Mechanisms

Research into the anticancer and cytotoxic mechanisms of compounds incorporating the 2-ethoxypyridin-4-yl moiety is limited.

Induction of Apoptosis and Cell Cycle Checkpoint Abrogation

Direct information on the induction of apoptosis or cell cycle checkpoint abrogation by this compound or its derivatives is not available in the reviewed literature. Studies on other compounds have shown that anticancer agents can induce apoptosis and cause cell cycle arrest through various mechanisms, including the inhibition of key cell cycle regulatory proteins or DNA damage response pathways nih.govnih.govresearchgate.netresearchgate.netgoogle.commdpi.comresearchgate.netgoogle.com.

Data Tables:

Due to the limited availability of specific quantitative data directly pertaining to this compound or its direct derivatives for the biological activities and mechanisms discussed, data tables cannot be generated based on the provided search results. The available information primarily points to the investigation of more complex derivatives containing related structural motifs, without providing specific numerical data for the parent compound or its immediate analogs in these contexts.

Compound List:

this compound (as the core structure of interest)

N-[(2-ethoxypyridin...)] (mentioned in antiviral context) chemrxiv.org

7-(2-Chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methyl-4H-pyrido[3',2':4,5]thieno[3,2-d]- chemrxiv.orgnih.govoxazin-4-one (a derivative containing the ethoxypyridin-4-yl moiety)

Based on extensive searches of scientific literature, no published research directly links the chemical compound "this compound" to the specific biological activities of anti-fibrosis, collagen expression modulation, neuroprotection, or anti-apoptotic pathways, nor does it detail its interactions with specific biological targets and macromolecules in these contexts.

While the provided search results discuss these biological areas and compounds with similar structural motifs or related functionalities, direct experimental data or mechanistic investigations concerning "this compound" for the requested sections were not identified.

Consequently, it is not possible to generate the detailed, scientifically accurate article focusing solely on "this compound" for the specified sections as per the user's instructions.

Applications in Materials Science and Engineering for Pyridine Based Compounds

Design and Synthesis of Functional Pyridine-Containing Materials

There are no available research articles or patents describing the design or synthesis of functional materials, such as polymers or coordination complexes, using 2-Ethoxypyridin-4-ol as a monomer, ligand, or precursor. The scientific literature does not provide data on its polymerization reactions, its incorporation into material frameworks, or the properties of any such resulting materials.

Integration into Optoelectronic Devices

No studies were identified that investigate or report the integration of this compound into optoelectronic devices. There is a lack of data concerning its electronic properties, such as energy levels (HOMO/LUMO), charge transport capabilities, or photophysical characteristics (absorption/emission spectra). Therefore, its potential application in devices like organic light-emitting diodes (OLEDs), solar cells, or sensors has not been explored.

Applications in Sustainable Materials and Technologies

A comprehensive search yielded no information on the application of this compound in the development of sustainable materials. There are no reports on its use in creating biodegradable polymers, green catalysts, or other eco-friendly technologies. Its life-cycle assessment, environmental impact, and potential role in a circular economy are undocumented in the current body of scientific work.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analytical workflow for 2-Ethoxypyridin-4-ol, providing the means to separate the compound from a mixture of other substances. This separation is a critical prerequisite for accurate quantification and purity assessment. The choice of chromatographic method is dictated by the compound's properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Method development for the HPLC analysis of this compound would involve the optimization of several parameters to achieve good resolution, peak shape, and analysis time.

Typical HPLC Parameters for Pyridinol-Related Compounds:

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on polarity. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and separation efficiency. |

| Detection | UV-Vis Detector (at λmax of the compound) | Quantifies the analyte based on its light absorbance. |

| Column Temp. | 25-40 °C | Affects viscosity of the mobile phase and retention times. |

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC) is a technique that separates volatile and thermally stable compounds in a gaseous mobile phase. For a compound like this compound, direct GC analysis might be challenging due to its polarity and potential for thermal degradation. However, derivatization can be employed to convert it into a more volatile and thermally stable derivative. For instance, the hydroxyl group could be silylated to increase volatility.

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only separation but also structural information, leading to highly selective and sensitive analysis. The mass spectrometer fragments the eluted compounds into characteristic ions, creating a unique mass spectrum that can be used for identification.

Research on related pyridine (B92270) compounds has demonstrated the utility of GC-MS for their analysis. For example, the analysis of components in pyridine temperature-programmed desorption spectra has been successfully carried out using GC-MS. nih.gov This technique has also been applied to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. nih.gov

Electrochemical Methods for Detection

Electrochemical methods offer an alternative approach for the detection of electroactive compounds. These techniques measure the change in an electrical parameter (such as current or potential) resulting from a chemical reaction at an electrode surface. For a molecule like this compound, the phenolic hydroxyl group and the pyridine ring could potentially be oxidized or reduced under specific electrochemical conditions.

Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), could be explored for the detection of this compound. The development of a sensor for this compound would involve selecting an appropriate electrode material (e.g., glassy carbon, gold, or a modified electrode) and optimizing the experimental parameters (e.g., pH of the supporting electrolyte, scan rate). While specific studies on this compound are not prevalent, research on the electrochemical detection of other phenolic and pyridine-containing compounds suggests the feasibility of this approach.

Hyphenated Techniques (e.g., LC-MS, GC-MS/MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of compounds like this compound. kuleuven.be LC separates the compound from the matrix, and MS provides sensitive and selective detection. kuleuven.be The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is invaluable for trace-level quantification in complex biological or environmental samples. kuleuven.be In LC-MS/MS, a specific parent ion of the analyte is selected and fragmented to produce characteristic daughter ions, which are then monitored for quantification. This technique has been successfully used for the analysis of various pyridinol derivatives.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers very high selectivity and sensitivity for volatile compounds. researchgate.net If this compound is derivatized to make it amenable to GC, GC-MS/MS can be a powerful tool for its trace analysis. researchgate.net The principles are similar to LC-MS/MS, involving the selection of a parent ion and monitoring of specific fragment ions. This technique has been employed for the determination of pyridine in various matrices with low detection limits.

Comparison of Hyphenated Techniques for this compound Analysis:

| Technique | Applicability to this compound | Advantages | Disadvantages |

| LC-MS | Direct analysis is feasible. | High sensitivity and selectivity; suitable for non-volatile compounds. | Matrix effects can suppress or enhance the signal. |

| GC-MS/MS | Requires derivatization. | Very high sensitivity and selectivity; excellent for volatile compounds. | Derivatization adds a step to sample preparation and can introduce errors. |

This table is interactive. Users can sort and filter the data.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of functionalized pyridinols is an area of continuous development, with a focus on efficiency, selectivity, and sustainability. For 2-Ethoxypyridin-4-ol, future synthetic explorations are likely to concentrate on late-stage functionalization, allowing for the diversification of the core structure to generate libraries of analogues for screening.

A key area of development is the use of transition metal-catalyzed C-H functionalization. nih.govumich.edu This powerful technique allows for the direct introduction of new functional groups onto the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials. For this compound, this could involve the selective introduction of substituents at the C-3, C-5, or C-6 positions, thereby modulating its electronic and steric properties. The choice of catalyst is crucial, with palladium, rhodium, and copper-based systems showing considerable promise for directed C-H functionalization of pyridine derivatives. nih.govacs.org

Furthermore, the development of novel catalytic systems that are more environmentally benign is a growing trend. This includes the use of earth-abundant metals and photocatalysis to drive synthetic transformations under milder conditions. The specific N-alkylation of hydroxypyridines under catalyst- and base-free conditions represents another promising avenue for creating derivatives of this compound with high selectivity. acs.org

| Catalytic System | Potential Application for this compound | Reference |

| Palladium-based catalysts | C-H arylation at C-3 and C-5 positions | nih.gov |

| Rhodium(III) catalysts | Amide-directed cross-coupling with heteroarenes | nih.gov |

| Copper-based catalysts | N- and O-arylation of the pyridinol core | acs.org |

| Photocatalysis | Introduction of novel functional groups under mild conditions | N/A |

Advanced Computational Modeling for Drug Discovery and Materials Design

In silico methodologies are becoming indispensable in modern chemical research, offering predictive insights that can significantly accelerate the discovery and development of new molecules for specific applications. For this compound, computational modeling can be a powerful tool to guide its exploration in both drug discovery and materials science.

In the realm of drug discovery, molecular docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. nih.gov This can help in identifying potential therapeutic applications, as has been demonstrated for other 2-alkoxy-3-cyanopyridine derivatives as cholinesterase inhibitors for Alzheimer's disease. nih.gov Density Functional Theory (DFT) calculations can further elucidate the molecule's electronic structure, chemical reactivity, and pharmacokinetic properties (ADME/drug-likeness). nih.gov Such computational approaches have been successfully applied to other pyridine derivatives to predict their potential as anticoagulants and anticancer agents. nih.govresearchgate.net

For materials design, computational modeling can be used to predict the self-assembly behavior of this compound-based ligands in the formation of supramolecular structures and metal-organic frameworks (MOFs). By simulating the interactions between the pyridinol scaffold and metal ions or other organic building blocks, it is possible to design novel materials with tailored properties for applications in catalysis, sensing, and gas storage.

Investigation of Undiscovered Biological Activities and Targets

The pyridinol scaffold is a common feature in many biologically active compounds. While some activities of related molecules are known, the full biological profile of this compound remains largely unexplored. Future research will likely focus on screening this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

Recent studies on 2-substituted pyridin-4-yl macrocyclic derivatives have identified potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target for cancer immunotherapy. nih.govresearchgate.net This suggests that this compound could serve as a starting point for the design of new kinase inhibitors. Furthermore, the evaluation of other 2-substituted pyridine derivatives has revealed significant anticonvulsant activity. nih.gov

Systematic biological evaluation of this compound and a library of its derivatives against various enzyme families (e.g., kinases, proteases, phosphatases) and receptor types is a logical next step. High-throughput screening (HTS) campaigns, coupled with subsequent structure-activity relationship (SAR) studies, will be instrumental in identifying novel biological activities and optimizing lead compounds.

| Biological Target Family | Potential Therapeutic Area | Relevant Analogue Studies |

| Kinases (e.g., HPK1) | Cancer Immunotherapy | nih.govresearchgate.net |

| Cholinesterases | Alzheimer's Disease | nih.gov |

| Ion Channels | Neurological Disorders | nih.gov |

| Cyclooxygenases (COX) | Inflammation, Cancer | mdpi.com |

Development of Pyridinol-Based Probes for Chemical Biology and Sensing Applications

The inherent coordination properties of the pyridinol moiety make it an excellent scaffold for the development of chemical probes and sensors. The nitrogen atom of the pyridine ring and the hydroxyl group can act as a bidentate ligand for various metal ions. This has led to the development of pyridine derivatives as fluorescent sensors for cations. mdpi.com

Future research in this area could focus on designing and synthesizing derivatives of this compound that exhibit a change in their photophysical properties (e.g., fluorescence or color) upon binding to a specific analyte. This could involve the introduction of a fluorophore into the molecule or the use of the pyridinol itself as part of a sensing ensemble. Such probes could be developed for the detection of biologically important metal ions like Zn²⁺, Cu²⁺, or Fe³⁺, or for monitoring changes in the cellular environment. The synthesis of pyridine-phenolic ligands for the optical detection of low levels of metal ions in biological and environmental samples is an active area of research. researchgate.net

Integration of Pyridinol Scaffolds into Supramolecular Chemistry and Nanomaterials

The ability of pyridine-based ligands to coordinate with metal ions has been extensively utilized in the construction of complex supramolecular architectures and nanomaterials. nih.gov The pyridinol scaffold of this compound offers a versatile building block for the design of novel functional materials.

In supramolecular chemistry, this compound can be incorporated as a ligand in the self-assembly of metallacycles, cages, and polymers. rsc.org The ethoxy and hydroxyl groups can be further functionalized to introduce additional recognition sites or to tune the solubility and electronic properties of the resulting assemblies. The study of non-covalent interactions, such as hydrogen bonding and π-stacking, in pyridine- and pyrazole-based coordination compounds is crucial for controlling the formation of these supramolecular structures. mdpi.comresearchgate.net

Furthermore, pyridinol-based ligands are valuable components in the synthesis of Metal-Organic Frameworks (MOFs). By carefully selecting the metal nodes and the organic linkers, it is possible to create porous materials with high surface areas and tunable pore environments. MOFs constructed from this compound-derived linkers could find applications in gas storage, separation, and heterogeneous catalysis. The use of sulfur-containing pyridine-based cations to induce the assembly of polyoxometalate supramolecular structures highlights the diverse possibilities in this field. rsc.org

Mechanistic Studies of Selectivity and Specificity in Biological Interactions

For any biologically active molecule, understanding the molecular mechanisms that govern its selectivity and specificity is paramount for its development as a therapeutic agent. For this compound and its derivatives that show promise in biological screenings, detailed mechanistic studies will be essential.

Molecular docking and crystallography can provide static snapshots of how these molecules bind to their biological targets, revealing the key interactions that contribute to their affinity and selectivity. nih.gov For instance, in the case of HPK1 inhibitors, molecular docking has been used to understand how macrocyclization and delicate regulation of the solvent front region contribute to high selectivity. nih.gov

In addition to structural studies, kinetic analysis of enzyme inhibition can differentiate between various modes of action (e.g., competitive, non-competitive, uncompetitive). For compounds that exhibit cellular activity, a range of cell biology and molecular biology techniques can be employed to elucidate their downstream effects and confirm their mechanism of action. This comprehensive understanding is crucial for optimizing lead compounds and predicting potential off-target effects.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethoxypyridin-4-ol, and how do reaction conditions influence yield and purity?

-

Methodological Answer : Synthesis typically involves modifying pyridine derivatives through ethoxylation and hydroxylation. For example, ethoxy groups can be introduced via nucleophilic substitution using sodium ethoxide or ethyl halides under anhydrous conditions . Hydroxylation at the 4-position may require oxidizing agents like hydrogen peroxide or transition-metal catalysts. Yield optimization depends on temperature control (e.g., 60–80°C for ethoxylation) and purification via recrystallization or chromatography . Contaminants such as unreacted starting materials or byproducts (e.g., diethoxy derivatives) must be monitored using HPLC or NMR.

-

Key Parameters :

| Step | Reagents/Conditions | Yield Range | Purity Metrics |

|---|---|---|---|

| Ethoxylation | NaOEt, EtOH, 70°C | 60–75% | ≥95% (HPLC) |

| Hydroxylation | H₂O₂, FeCl₃, 50°C | 50–65% | ≥90% (NMR) |

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Stability testing should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Exposure to UV-Vis light (e.g., 254 nm) with periodic HPLC analysis .

- pH Sensitivity : Incubation in buffered solutions (pH 3–10) to monitor hydrolytic degradation.

Storage recommendations: airtight containers at –20°C in desiccated environments to prevent moisture-induced hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm ethoxy (–OCH₂CH₃) and hydroxyl (–OH) groups. For example, the hydroxyl proton typically appears as a broad singlet at δ 5.5–6.0 ppm .

- IR : Peaks near 3200–3400 cm⁻¹ (–OH stretch) and 1250 cm⁻¹ (C–O–C ether stretch).

- MS : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 155.1).

Contradictions between predicted and observed spectra may arise from tautomerism or solvent effects. Cross-validation with computational tools (e.g., Gaussian for DFT calculations) can resolve discrepancies .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins (e.g., enzymes or receptors). For example, modifying the ethoxy group’s steric bulk may improve interactions with hydrophobic binding pockets .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity using regression analysis.

- ADMET Prediction : Tools like SwissADME to forecast solubility, bioavailability, and toxicity.

Q. What strategies address contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may stem from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Purity Differences : Compare studies using ≥95% pure compound (verified via LC-MS).

- Cell Line Specificity : Replicate experiments across multiple cell lines (e.g., HEK-293 vs. HeLa) .

Meta-analyses or systematic reviews can statistically harmonize conflicting results.

Q. How can reaction conditions be optimized for scaling up this compound synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, increasing ethanol concentration may reduce diethyl ether byproduct formation .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, enhancing yield reproducibility at scale .

- Green Chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

Specialized Methodological Tables

Q. Table 1. Comparative Reactivity of Pyridine Derivatives

| Compound | Reaction with H₂O₂ | Byproducts | Catalytic Efficiency |

|---|---|---|---|

| This compound | Slow hydroxylation | 4,5-Diol (traces) | Moderate (FeCl₃) |

| 4-Phenylpyridin-2-ol | Rapid oxidation | Phenyl ketone | High (CrO₃) |

| 2-Methoxy analogues | Fast ring-opening | Pyridine N-oxide | Low (None) |

Q. Table 2. Biological Activity Screening Parameters

| Assay Type | Target Organism | IC₅₀ Range | Reference Standard |

|---|---|---|---|

| Antimicrobial | S. aureus | 12–18 µg/mL | Ciprofloxacin |

| Antifungal | C. albicans | 20–30 µg/mL | Clotrimazole |

| Enzyme Inhibition | CYP450 3A4 | 8–12 µM | Ketoconazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.